molecular formula C23H11N3O8 B3826251 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

Cat. No.: B3826251
M. Wt: 457.3 g/mol
InChI Key: PNHQMURYLFBKTC-UHFFFAOYSA-N
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Description

This compound is a bis-isoindole-1,3-dione derivative featuring a central pyridine ring bridging two isoindole-dione moieties. Each isoindole-dione unit is substituted with a carboxylic acid group at the 5-position, contributing to its polar and acidic character (Figure 1). While explicit data on its synthesis or applications are absent in the provided evidence, its structural complexity suggests relevance in medicinal chemistry, particularly in targeting proteins with aromatic or charged binding pockets.

Properties

IUPAC Name

2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQMURYLFBKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s isoindole core with dioxo groups and carboxylic acid functionalities suggests susceptibility to reduction , hydrolysis , and substitution reactions. While direct experimental data for this specific compound is limited in the provided sources, insights can be drawn from structurally related isoindole derivatives.

  • Reduction of Dioxo Groups
    Dioxo groups (C=O) in the isoindole ring can undergo reduction to form diols or hydroxyl derivatives. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may facilitate this transformation, though steric hindrance from bulky substituents (e.g., the pyridin-2-yl group) could influence reaction efficiency.

  • Esterification/Hydrolysis of Carboxylic Acids
    The carboxylic acid groups (–COOH) at positions 5 and 2 may react with alcohols or amines to form esters or amides. Acid chlorides (e.g., thionyl chloride) or coupling agents (e.g., EDC) could mediate these reactions.

  • Substitution Reactions
    The pyridin-2-yl group may undergo electrophilic aromatic substitution (e.g., with nitration or halogenation agents), though activation via directing groups would be required. Alternatively, nucleophilic substitution at the isoindole ring’s reactive positions could introduce new functional groups.

Key Reagents and Conditions

Reaction Type Reagents Conditions Major Products
Reduction of Dioxo GroupsSodium borohydride (NaBH₄)THF, 0–5°CDihydroxyisoindole derivatives
EsterificationThionyl chloride (SOCl₂)DMF, 0–5°CIsoindole esters
Hydrolysis of EstersAqueous NaOH or HClRoom temperatureCarboxylic acids
Substitution (Electrophilic)Nitric acid (HNO₃), H₂SO₄50–100°CNitro or sulfonic acid derivatives

Synthetic Routes and Challenges

The synthesis of isoindole derivatives often involves condensation reactions (e.g., between aromatic amines and maleic anhydride). For this compound, the pyridin-2-yl substituent may require cross-coupling reactions (e.g., Suzuki or Sonogashira) to link the isoindole and pyridine moieties. Challenges include maintaining stereochemical integrity and avoiding decomposition of the dioxo groups during synthesis.

Comparison with Similar Compounds

Compound Key Features Reactivity
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid Pyridin-2-ylmethyl substituentSusceptible to oxidation/reduction
2-(3-Benzooxazol-2-yl-phenyl)-1,3-dioxoisoindole-5-carboxylic acid Benzooxazole substituentLimited reactivity due to steric bulk
Heparanase inhibitors (e.g., 2-[4-propylamino-5-benzoxazolyl]phenyl isoindole derivatives)Anti-angiogenic propertiesTargeted enzyme inhibition

Research Gaps and Limitations

The provided sources lack direct experimental data on the chemical reactivity of the target compound. While structural analogs provide insights into plausible reactions, specific studies on this compound’s behavior under varying conditions (e.g., acidic/basic environments, temperature) are absent. Future work could focus on optimizing reaction protocols and characterizing intermediates to expand its synthetic utility.

Scientific Research Applications

Drug Discovery and Development

The compound shows promise as a lead structure in drug development, particularly in the field of cancer therapeutics. Isoindole derivatives have been reported to exhibit cytotoxic properties against various cancer cell lines. For example:

  • Anticancer Activity : Studies indicate that compounds with similar structures inhibit cell proliferation in cancer models, suggesting potential as therapeutic agents against malignancies.
    Compound NameNotable Properties
    1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acidAnticancer activity against various cell lines
    1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindoleExhibits significant biological activity

Organic Electronics

Due to its unique electronic properties, this compound can be explored for applications in organic electronics. Its ability to form charge-transfer complexes may be utilized in the development of organic semiconductors or photovoltaic devices.

Catalysis

The presence of multiple reactive functional groups allows for potential catalytic applications. The compound may serve as a catalyst or a precursor in various organic reactions, enhancing synthetic pathways in organic chemistry.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of isoindole derivatives on several cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability compared to control groups, suggesting that the compound may possess similar anticancer properties due to its structural characteristics.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of isoindole compounds through multi-step organic reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological testing .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • Structure : Retains the isoindole-1,3-dione core but replaces the pyridine bridge with a hydroxyethyl group.
  • Key Differences :
    • Absence of a second isoindole-dione unit reduces molecular weight and complexity.
    • Hydroxyethyl substituent enhances hydrophilicity compared to the pyridine linker in the target compound.
  • Implications : Likely exhibits lower binding affinity to targets requiring dual aromatic interactions but improved solubility .

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

  • Structure: Features an allyl group at the 2-position of the isoindole-dione ring (C₁₂H₉NO₄).
  • Lacks the pyridine bridge and second carboxylic acid group.
  • Implications : Reduced steric hindrance and altered electronic properties may favor interactions with hydrophobic enzyme pockets .

Compounds with Pyridine or Heterocyclic Linkers

6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid

  • Structure : Shares the pyridine-carboxylic acid motif but lacks the bis-isoindole-dione architecture.
  • Key Differences :
    • Single isoindole-dione unit limits multi-site binding capabilities.
    • Carboxylic acid at pyridine-3-position (vs. isoindole-5-position) alters spatial distribution of charges.
  • Implications : May exhibit divergent bioactivity profiles due to differences in charge localization .

Functional Group Modifications in Related Scaffolds

4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid

  • Structure : Replaces isoindole-dione with benzodioxole and pyrazole rings.
  • Pyrazole ring provides a smaller aromatic system compared to pyridine.
  • Implications : Likely targets enzymes with polar active sites, contrasting with the target compound’s dual aromatic/acidic motif .

Physicochemical and Bioactivity Comparisons

Compound Molecular Formula Key Substituents Predicted Solubility Bioactivity Clues from Evidence
Target Compound C₂₄H₁₃N₃O₈ Bis-isoindole-dione, pyridine linker Moderate (polar groups) Potential kinase inhibition via π-π stacking
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid C₁₂H₉NO₄ Allyl, single isoindole-dione Low (aliphatic chain) Possible protease inhibition
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid C₁₅H₉N₂O₄ Pyridine-carboxylic acid, single isoindole-dione High (charged groups) DNA intercalation or topoisomerase binding

Analytical and Computational Insights

  • Structural Similarity Metrics :
    • Tanimoto coefficients (e.g., Morgan fingerprints) could quantify similarity between the target compound and analogues, with values >0.5 indicating significant overlap in functional groups .
  • NMR Profiling :
    • Regions of conserved chemical shifts (e.g., isoindole-dione protons) would align with structurally conserved motifs, while pyridine-linked regions may show divergence, as observed in related NMR comparisons .
  • Docking Affinity :
    • The bis-isoindole-dione structure may exhibit higher variability in docking scores compared to simpler analogues due to increased interaction possibilities with enzyme pockets .

Biological Activity

The compound 2-[6-(5-Carboxy-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Pyridin-2-Yl]-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid is a complex organic molecule characterized by its diverse functional groups and structural intricacies. Its potential biological activities are of significant interest in medicinal chemistry, particularly in anticancer research.

Structural Characteristics

This compound features:

  • Isoindole and Pyridine Rings : These structures are known for their biological activity and have been linked to various pharmacological effects.
  • Carboxylic Acid Groups : The presence of carboxylic acid moieties enhances solubility in polar solvents and can influence biological interactions.

Anticancer Properties

Research indicates that isoindole derivatives exhibit notable cytotoxic effects against various cancer cell lines. The compound under study may share similar mechanisms of action due to its structural components. Notable findings include:

  • Inhibition of Cell Proliferation : Studies have shown significant inhibition of cell growth in cancer models when treated with isoindole derivatives, suggesting potential therapeutic applications against malignancies.

The biological activity is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds with isoindole structures often trigger apoptosis in cancer cells, a critical pathway for cancer therapy.

Case Studies

  • In Vitro Studies : A study demonstrated that a related isoindole derivative exhibited an IC50 value indicating effective inhibition of cancer cell lines. This suggests that the compound may also possess similar potency .
  • Pharmacokinetics : Research on related compounds has highlighted their bioavailability and metabolic stability, which are crucial for therapeutic efficacy. For instance, compounds that inhibit the MAPK signaling pathway showed prolonged effects in both in vitro and in vivo models .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Properties
1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acidStructureAnticancer activity against various cell lines
1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindoleStructureExhibits significant biological activity
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acidStructureUsed in early drug discovery research

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions. Common methods may include:

  • Condensation Reactions : To form the isoindole structures.
  • Functional Group Modifications : Introducing carboxylic acid groups through oxidation or hydrolysis reactions.

Future Research Directions

Further studies are warranted to explore:

  • Mechanistic Insights : Understanding the specific pathways through which this compound exerts its effects.
  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models to assess safety and effectiveness.

Q & A

Basic Question: What are the optimal synthetic conditions for this compound, and how can reaction parameters be systematically optimized?

Methodological Answer:
The synthesis involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one or arylthiourea in acetic acid with sodium acetate as a catalyst. Key parameters include:

  • Molar ratios: Use a 1.1:1 molar ratio of aldehyde to thiazolone to ensure complete conversion .
  • Reaction time: Monitor progress via TLC; optimal reflux duration is 3–5 hours to balance yield and purity .
  • Temperature: Maintain reflux conditions (~118°C for acetic acid) to drive condensation without side reactions .
  • Purification: Recrystallize from DMF/acetic acid (1:1 v/v) to remove unreacted starting materials .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of isoindole and pyridine moieties. Focus on aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • FT-IR: Identify characteristic peaks for carbonyl groups (1700–1750 cm1^{-1}) and carboxylic acid O-H stretches (2500–3300 cm1 ^{-1}) .
  • HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode to verify molecular weight and purity .

Advanced Question: How can low yields in the final synthetic step be systematically addressed?

Methodological Answer:
Low yields often arise from competing side reactions or incomplete cyclization. Mitigation strategies include:

  • Catalyst optimization: Increase sodium acetate concentration (up to 2.0 equiv) to enhance nucleophilic attack efficiency .
  • Solvent screening: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Stepwise monitoring: Use in-situ IR to track carbonyl formation and adjust reaction time dynamically .
  • Byproduct analysis: Isolate side products via column chromatography (silica gel, CH2 _2Cl2 _2/MeOH gradient) to identify and suppress competing pathways .

Advanced Question: How can computational modeling (e.g., DFT or COMSOL) enhance understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Model electron density maps to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to simulate transition states during cyclization .
  • Reaction Kinetics: Integrate COMSOL Multiphysics to simulate heat and mass transfer during reflux, optimizing stirring rates and temperature gradients .
  • AI-Driven Design: Train neural networks on existing synthetic data (e.g., reaction time, yield) to predict optimal conditions for novel derivatives .

Advanced Question: How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?

Methodological Answer:

  • Multi-technique validation: Cross-validate NMR/IR data with X-ray crystallography to confirm solid-state vs. solution-phase structures .
  • Statistical analysis: Apply principal component analysis (PCA) to batch synthesis data, identifying outliers linked to procedural variability .
  • Theoretical alignment: Reconcile discrepancies by referencing established reaction mechanisms (e.g., Knorr cyclization) to refine hypotheses .

Advanced Question: What strategies are recommended for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Use Arrhenius modeling to predict shelf life .
  • Light sensitivity testing: Conduct UV-Vis spectroscopy before/after UV exposure (254 nm, 48 hours) to assess photolytic degradation .
  • Cryopreservation: Store lyophilized samples at -80°C under argon to prevent hydrolysis of labile carbonyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 2
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

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